Cas no 824-69-1 (2,5-Dichlorobenzene-1,4-diol)

2,5-Dichlorobenzene-1,4-diol is a chlorinated dihydroxybenzene derivative with the molecular formula C₆H₄Cl₂O₂. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of specialty chemicals, dyes, and pharmaceuticals. Its dichlorinated structure enhances reactivity in electrophilic substitution and coupling reactions, making it valuable for constructing complex aromatic systems. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in controlled reaction conditions. Due to its stability and predictable reactivity, 2,5-dichlorobenzene-1,4-diol is favored in research and industrial applications requiring precise functionalization of benzene rings. Proper handling is advised due to potential irritant properties.
2,5-Dichlorobenzene-1,4-diol structure
2,5-Dichlorobenzene-1,4-diol structure
Product Name:2,5-Dichlorobenzene-1,4-diol
CAS No:824-69-1
MF:C6H4Cl2O2
MW:179.00076007843
MDL:MFCD00041749
CID:83107
PubChem ID:24871686
Update Time:2025-06-14

2,5-Dichlorobenzene-1,4-diol Chemical and Physical Properties

Names and Identifiers

    • 2,5-Dichlorobenzene-1,4-diol
    • 2,5-Dichlorohydroquinone
    • 2.5-Dichlorohydroquinone
    • 1,4-Benzenediol,2,5-dichloro
    • 1,4-dichloro-2,5-dihydroxybenzene
    • 2,4-DIFLUORO THIOANISOLE
    • 2,5-DCHQ
    • 2,5-Dichloro-1,4-benzenediol
    • 2,5-dichloro-1,4-dihydroxybenzene
    • 2,5-dichloro-1,4-hydroquinone
    • 2,5-dichloro-4-hydroxyphenol
    • 2,5-dichlorohydroquinol
    • 2,5-Dichloro-p-benzohydroquinone
    • 2,5-Dichloro-p-hydroquinone
    • Hydroquinone,2,5-dichloro
    • 2,5-Dichloro-1,4-benzenediol (ACI)
    • Hydroquinone, 2,5-dichloro- (6CI, 7CI, 8CI)
    • NSC 48667
    • SCHEMBL48305
    • C06600
    • CCRIS 5677
    • NSC-48667
    • 2,4-dihydroxybenzene
    • 1,4-Benzenediol, 2,5-dichloro-
    • 2,5-dichloro-p-quinol
    • Hydroquinone, 2,5-dichloro-
    • 1,4-dihydroxy-2,5-dichlorobenzene
    • NS00038204
    • AKOS015889031
    • Q27103188
    • 2,5-Dichlorohydroquinone, 98%
    • EINECS 212-533-8
    • bmse000661
    • 824-69-1
    • CS-0364968
    • NSC48667
    • AS-77070
    • DTXSID4061179
    • CHEBI:27545
    • MFCD00041749
    • A21100
    • D489X4TQVD
    • 2,4-hydroquinone
    • FT-0610314
    • AYNPIRVEWMUJDE-UHFFFAOYSA-N
    • Hydroquinone,5-dichloro-
    • UNII-D489X4TQVD
    • STL301456
    • MDL: MFCD00041749
    • Inchi: 1S/C6H4Cl2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H
    • InChI Key: AYNPIRVEWMUJDE-UHFFFAOYSA-N
    • SMILES: ClC1C(O)=CC(Cl)=C(O)C=1

Computed Properties

  • Exact Mass: 177.95900
  • Monoisotopic Mass: 177.959
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: nothing
  • Topological Polar Surface Area: 40.5A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.4512 (rough estimate)
  • Melting Point: 168-171 °C (lit.)
  • Boiling Point: 255.02°C (rough estimate)
  • Flash Point: 119.5°C
  • Refractive Index: 1.4420 (estimate)
  • PSA: 40.46000
  • LogP: 2.40460
  • Solubility: Not determined

2,5-Dichlorobenzene-1,4-diol Security Information

  • Symbol: GHS05
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280-P305+P351+P338-P310
  • Hazardous Material transportation number:UN 3261 8/PG 3
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: S26-S27-S36/37/39-S45
  • Hazardous Material Identification: C
  • TSCA:Yes
  • Risk Phrases:R34

2,5-Dichlorobenzene-1,4-diol Customs Data

  • HS CODE:2908199090
  • Customs Data:

    China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

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2,5-Dichlorobenzene-1,4-diol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 1-Methyl-1,4-cyclohexadiene Solvents: Toluene ;  2 h, 30 °C
Reference
1-Methyl-1,4-cyclohexadiene as a Traceless Reducing Agent for the Synthesis of Catechols and Hydroquinones
Baschieri, Andrea ; et al, Journal of Organic Chemistry, 2019, 84(21), 13655-13664

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Benzene
Reference
Reaction of phosphorus pentachloride with quinones
Kutyrew, A. A.; et al, Phosphorus and Sulfur and the Related Elements, 1988, 39(1-2), 19-25

Production Method 3

Reaction Conditions
Reference
Interconversion of chloroneb and 2,5-dichloro-4-methyoxyphenol by soil microorganisms
Wiese, M. V.; et al, Pesticide Biochemistry and Physiology, 1973, 3(2), 214-22

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Benzene
2.1 Reagents: Hydrochloric acid Solvents: Benzene
Reference
Reaction of phosphorus pentachloride with quinones
Kutyrew, A. A.; et al, Phosphorus and Sulfur and the Related Elements, 1988, 39(1-2), 19-25

Production Method 5

Reaction Conditions
Reference
Interconversion of chloroneb and 2,5-dichloro-4-methyoxyphenol by soil microorganisms
Wiese, M. V.; et al, Pesticide Biochemistry and Physiology, 1973, 3(2), 214-22

Production Method 6

Reaction Conditions
1.1 Solvents: Benzene
Reference
Reactions of ketene acetals. 16. The regiospecific synthesis of partially methylated purpurins
Simoneau, Bruno; et al, Tetrahedron, 1986, 42(14), 3767-74

Production Method 7

Reaction Conditions
1.1 Solvents: Dichloromethane ;  24 h, 20 °C
Reference
Mechanisms of hydride abstractions by quinones
Guo, Xingwei; et al, Journal of the American Chemical Society, 2014, 136(39), 13863-13873

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Sulfuric acid Solvents: Water ;  > 1 min, pH 4.3
Reference
Mathematical description of pH-stat kinetic traces measured during photochemical quinone decomposition
Kiss, Virag; et al, Photochemical & Photobiological Sciences, 2017, 16(4), 519-526

Production Method 9

Reaction Conditions
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran
2.1 Solvents: Benzene
Reference
Reactions of ketene acetals. 16. The regiospecific synthesis of partially methylated purpurins
Simoneau, Bruno; et al, Tetrahedron, 1986, 42(14), 3767-74

Production Method 10

Reaction Conditions
1.1 Reagents: Methanol ,  Sodium Solvents: Methanol
2.1 Reagents: Chlorotrimethylsilane ,  Zinc chloride Solvents: Benzene ,  Triethylamine
3.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran
4.1 Solvents: Benzene
Reference
Reactions of ketene acetals. 16. The regiospecific synthesis of partially methylated purpurins
Simoneau, Bruno; et al, Tetrahedron, 1986, 42(14), 3767-74

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: (PB-7-11-23333)-[2,6-Bis[[bis(1-methylethyl)phosphino-κP]methyl]phenyl-κC]tetrah… Solvents: Toluene ;  2 h, 1 atm, 100 °C
Reference
Reactivity of iPrPCPIrH4 with para-benzoquinones
Wilklow-Marnell, Miles ; et al, Polyhedron, 2018, 143, 209-214

Production Method 12

Reaction Conditions
1.1 Catalysts: Ethylaluminum dichloride
Reference
On the 1,6-addition of alkylaluminum compounds to p-quinones
Florjanczyk, Zbigniew; et al, Journal of Organometallic Chemistry, 1983, 259(2), 127-37

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Process for the preparation of monohalohydroquinones
, France, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Antimony pentachloride
Reference
Reactions of antimony(V) chloride with hydroquinone
Rettig, G.; et al, Chemiker-Zeitung, 1980, 104(1), 13-14

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
Reference
Products and kinetic substituent effects in the reactions of diaryldiazomethanes with 2,5-dichloro-p-benzoquinone
Oshima, Takumi; et al, Bulletin of the Chemical Society of Japan, 1982, 55(2), 551-4

Production Method 16

Reaction Conditions
1.1 -
2.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
Reference
Products and kinetic substituent effects in the reactions of diaryldiazomethanes with 2,5-dichloro-p-benzoquinone
Oshima, Takumi; et al, Bulletin of the Chemical Society of Japan, 1982, 55(2), 551-4

Production Method 17

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: p-Toluenesulfonic acid Solvents: 1,2-Dichloroethane ;  83 °C; 90 min, 83 °C
Reference
Diels-Alder trapping of in situ generated dienes from 3,4-dihydro-2H-pyran with p-quinone catalysed by p-toluenesulfonic acid
Mohan Raj, Radhakrishnan; et al, Organic & Biomolecular Chemistry, 2017, 15(5), 1115-1121

Production Method 18

Reaction Conditions
1.1 Reagents: (T-4)-Trihydro-d3-(pyridine)boron Solvents: Dichloromethane ;  6 h, 20 °C
Reference
Mechanisms of hydride abstractions by quinones
Guo, Xingwei; et al, Journal of the American Chemical Society, 2014, 136(39), 13863-13873

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
HX fixation on p-quinone systems. I. Hydrogen chloride fixation on p-benzoquinone and its monochloride derivative in methanol
Dargelos, A.; et al, Tetrahedron, 1971, 27(22), 5673-81

Production Method 20

Reaction Conditions
1.1 -
2.1 Reagents: (T-4)-Trihydro-d3-(pyridine)boron Solvents: Dichloromethane ;  6 h, 20 °C
Reference
Mechanisms of hydride abstractions by quinones
Guo, Xingwei; et al, Journal of the American Chemical Society, 2014, 136(39), 13863-13873

Production Method 21

Reaction Conditions
1.1 Reagents: Water-d2 ;  30 min, rt
2.1 Solvents: Dichloromethane ;  24 h, 20 °C
Reference
Mechanisms of hydride abstractions by quinones
Guo, Xingwei; et al, Journal of the American Chemical Society, 2014, 136(39), 13863-13873

Production Method 22

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Zinc chloride Solvents: Benzene ,  Triethylamine
2.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran
3.1 Solvents: Benzene
Reference
Reactions of ketene acetals. 16. The regiospecific synthesis of partially methylated purpurins
Simoneau, Bruno; et al, Tetrahedron, 1986, 42(14), 3767-74

2,5-Dichlorobenzene-1,4-diol Raw materials

2,5-Dichlorobenzene-1,4-diol Preparation Products

2,5-Dichlorobenzene-1,4-diol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:824-69-1)2,5-Dichlorobenzene-1,4-diol
Order Number:A21100
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):998.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:824-69-1)2,5-二氯对苯二酚
Order Number:LE1692440
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:33
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 2,5-Dichlorobenzene-1,4-diol

Comprehensive Overview of 2,5-Dichlorobenzene-1,4-diol (CAS No. 824-69-1): Properties, Applications, and Industry Insights

2,5-Dichlorobenzene-1,4-diol (CAS No. 824-69-1) is a chlorinated aromatic compound with significant relevance in industrial and research applications. Known for its unique chemical structure, this compound features two chlorine atoms and two hydroxyl groups symmetrically positioned on a benzene ring. Its molecular formula, C6H4Cl2O2, highlights its role as a versatile intermediate in organic synthesis. The compound’s high purity and thermal stability make it suitable for specialized chemical processes, including the production of dyes, pharmaceuticals, and agrochemicals.

In recent years, the demand for chlorinated phenol derivatives like 2,5-Dichlorobenzene-1,4-diol has surged due to their applications in green chemistry and sustainable manufacturing. Researchers are increasingly exploring its potential as a precursor for biodegradable polymers and eco-friendly catalysts. This aligns with global trends emphasizing environmental safety and circular economy principles. Users searching for “CAS 824-69-1 uses” or “2,5-Dichlorobenzene-1,4-diol synthesis” often seek data on its reactivity and scalable production methods.

The compound’s physicochemical properties are critical for industrial adoption. With a melting point of 160–162°C and moderate solubility in polar solvents, it offers flexibility in formulation design. Analytical techniques such as HPLC and GC-MS are commonly employed to verify its purity, a key concern for buyers querying “824-69-1 supplier specifications”. Additionally, its UV absorption characteristics make it valuable in photostability studies, a niche yet growing field in material science.

From a commercial perspective, 2,5-Dichlorobenzene-1,4-diol is traded under stringent quality standards. Suppliers often highlight its low toxicity profile and compliance with REACH regulations to address consumer concerns about chemical safety. Searches for “buy 2,5-Dichlorobenzene-1,4-diol” frequently correlate with inquiries about packaging options (e.g., amber glass bottles to prevent degradation) and bulk pricing, reflecting its use in large-scale production.

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Recommended suppliers
Amadis Chemical Company Limited
(CAS:824-69-1)2,5-Dichlorobenzene-1,4-diol
A21100
Purity:99%
Quantity:5g
Price ($):998.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:824-69-1)2,5-二氯对苯二酚
LE1692440
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email